molecular formula C17H19NO4 B269407 N-methoxy-N-methyl-3-(2-phenoxyethoxy)benzamide

N-methoxy-N-methyl-3-(2-phenoxyethoxy)benzamide

Cat. No. B269407
M. Wt: 301.34 g/mol
InChI Key: LUMZFXFSYMEMHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methoxy-N-methyl-3-(2-phenoxyethoxy)benzamide, also known as GW806742X, is a selective and potent agonist of the G protein-coupled receptor 119 (GPR119). GPR119 is a receptor that is primarily expressed in pancreatic beta cells and intestinal L-cells. It is involved in the regulation of glucose homeostasis and incretin hormone secretion. GW806742X has gained significant attention in scientific research due to its potential therapeutic applications in the treatment of type 2 diabetes and obesity.

Mechanism of Action

N-methoxy-N-methyl-3-(2-phenoxyethoxy)benzamide exerts its effects through activation of the GPR119 receptor. Upon binding to the receptor, N-methoxy-N-methyl-3-(2-phenoxyethoxy)benzamide stimulates the production and secretion of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones promote insulin secretion and improve glucose homeostasis. Additionally, N-methoxy-N-methyl-3-(2-phenoxyethoxy)benzamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which can promote glucose uptake and improve insulin sensitivity.
Biochemical and physiological effects:
N-methoxy-N-methyl-3-(2-phenoxyethoxy)benzamide has been shown to have several biochemical and physiological effects. In animal models, N-methoxy-N-methyl-3-(2-phenoxyethoxy)benzamide has been shown to stimulate insulin secretion, improve glucose tolerance, and increase the secretion of incretin hormones. Additionally, N-methoxy-N-methyl-3-(2-phenoxyethoxy)benzamide has been shown to promote weight loss and improve lipid metabolism. These effects are thought to be mediated through activation of the GPR119 receptor and the AMPK pathway.

Advantages and Limitations for Lab Experiments

N-methoxy-N-methyl-3-(2-phenoxyethoxy)benzamide has several advantages for use in lab experiments. It is a highly selective and potent agonist of the GPR119 receptor, which allows for specific activation of the receptor without off-target effects. Additionally, N-methoxy-N-methyl-3-(2-phenoxyethoxy)benzamide has been shown to be stable in vitro and in vivo, which allows for consistent and reproducible results. However, one limitation of N-methoxy-N-methyl-3-(2-phenoxyethoxy)benzamide is its relatively short half-life, which may limit its usefulness in certain experiments.

Future Directions

There are several future directions for research on N-methoxy-N-methyl-3-(2-phenoxyethoxy)benzamide. One area of focus is on the development of novel GPR119 agonists with improved pharmacokinetic properties, such as longer half-life and improved bioavailability. Additionally, further research is needed to fully understand the mechanisms underlying the effects of N-methoxy-N-methyl-3-(2-phenoxyethoxy)benzamide on glucose homeostasis and lipid metabolism. Finally, clinical trials are needed to determine the safety and efficacy of N-methoxy-N-methyl-3-(2-phenoxyethoxy)benzamide in humans for the treatment of type 2 diabetes and obesity.

Synthesis Methods

The synthesis of N-methoxy-N-methyl-3-(2-phenoxyethoxy)benzamide involves several steps. First, 3-(2-phenoxyethoxy)benzoic acid is reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-methoxy-N-methylamine to produce the amide product, which is subsequently purified through column chromatography. The final product is obtained as a white crystalline solid with a high degree of purity.

Scientific Research Applications

N-methoxy-N-methyl-3-(2-phenoxyethoxy)benzamide has been extensively studied in preclinical studies for its potential therapeutic applications. One of the main areas of research has been in the treatment of type 2 diabetes. Studies have shown that N-methoxy-N-methyl-3-(2-phenoxyethoxy)benzamide can stimulate insulin secretion and improve glucose tolerance in animal models of diabetes. Additionally, N-methoxy-N-methyl-3-(2-phenoxyethoxy)benzamide has been shown to increase the secretion of incretin hormones, which can improve glucose homeostasis and promote weight loss.

properties

Product Name

N-methoxy-N-methyl-3-(2-phenoxyethoxy)benzamide

Molecular Formula

C17H19NO4

Molecular Weight

301.34 g/mol

IUPAC Name

N-methoxy-N-methyl-3-(2-phenoxyethoxy)benzamide

InChI

InChI=1S/C17H19NO4/c1-18(20-2)17(19)14-7-6-10-16(13-14)22-12-11-21-15-8-4-3-5-9-15/h3-10,13H,11-12H2,1-2H3

InChI Key

LUMZFXFSYMEMHY-UHFFFAOYSA-N

SMILES

CN(C(=O)C1=CC(=CC=C1)OCCOC2=CC=CC=C2)OC

Canonical SMILES

CN(C(=O)C1=CC(=CC=C1)OCCOC2=CC=CC=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.